molecular formula C10H20O3 B6254920 [4-(3-methoxypropyl)oxan-4-yl]methanol CAS No. 1492004-52-0

[4-(3-methoxypropyl)oxan-4-yl]methanol

Cat. No.: B6254920
CAS No.: 1492004-52-0
M. Wt: 188.26 g/mol
InChI Key: FTPJFTLNXCSUPK-UHFFFAOYSA-N
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Description

[4-(3-methoxypropyl)oxan-4-yl]methanol: is an organic compound with the molecular formula C10H20O3 It features a tetrahydropyran ring substituted with a methoxypropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of [4-(3-methoxypropyl)oxan-4-yl]methanol typically begins with commercially available starting materials such as tetrahydropyran and 3-methoxypropyl bromide.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(3-methoxypropyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of [4-(3-methoxypropyl)oxan-4-yl]methanal or [4-(3-methoxypropyl)oxan-4-yl]methanoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted oxan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific pharmacokinetic properties.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Agrochemicals: Potential use in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism by which [4-(3-methoxypropyl)oxan-4-yl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The methoxypropyl group can enhance lipophilicity, affecting the compound’s distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-hydroxypropyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    [4-(3-ethoxypropyl)oxan-4-yl]methanol: Ethoxy group instead of a methoxy group.

    [4-(3-methoxypropyl)oxan-4-yl]ethanol: Ethanol group instead of a methanol group.

Uniqueness

    Methoxy Group: The presence of the methoxy group in [4-(3-methoxypropyl)oxan-4-yl]methanol can influence its reactivity and interactions compared to its analogs.

    Hydroxymethyl Group: The hydroxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

This detailed overview of this compound covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific and industrial fields

Properties

CAS No.

1492004-52-0

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

[4-(3-methoxypropyl)oxan-4-yl]methanol

InChI

InChI=1S/C10H20O3/c1-12-6-2-3-10(9-11)4-7-13-8-5-10/h11H,2-9H2,1H3

InChI Key

FTPJFTLNXCSUPK-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCOCC1)CO

Purity

95

Origin of Product

United States

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